
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom of DL-phenylalanine, with an additional hydrochloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride typically involves the reaction of DL-phenylalanine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropionic acid derivatives.
Reduction: Formation of hydroxyphenylpropyl derivatives.
Substitution: Formation of substituted phenylpropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It can be used to investigate the mechanisms of enzyme catalysis and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. It may serve as a lead compound for the development of therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The phenylpropyl group may enhance the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
N-(3-Oxo-3-phenylpropyl)glycine: Similar structure but with glycine instead of phenylalanine.
DL-Valine, N-(3-oxo-3-phenylpropyl)-, hydrochloride: Similar structure but with valine instead of phenylalanine.
Uniqueness: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is unique due to the presence of both phenylalanine and phenylpropyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
85975-14-0 |
|---|---|
Molekularformel |
C18H20ClNO3 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14;/h1-10,16,19H,11-13H2,(H,21,22);1H/t16-;/m0./s1 |
InChI-Schlüssel |
NDYNEWPNTSXNNO-NTISSMGPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




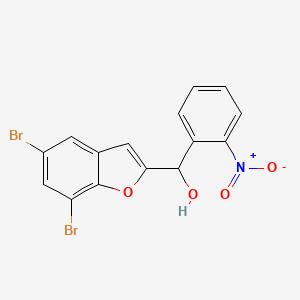

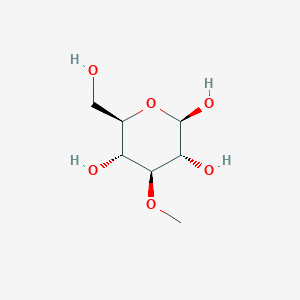
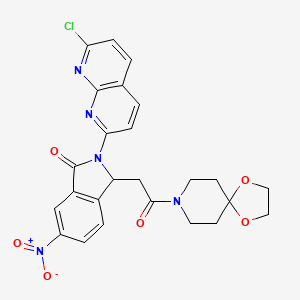
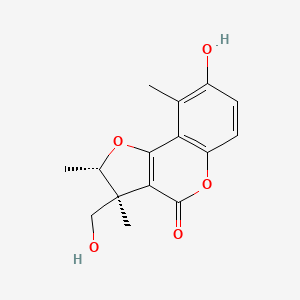
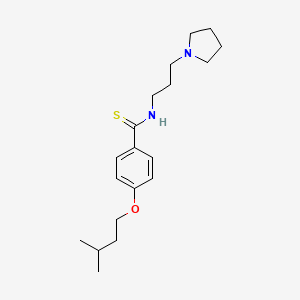

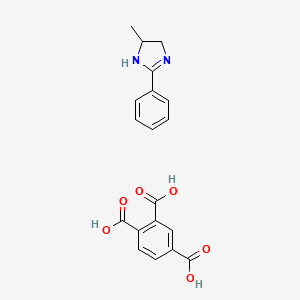

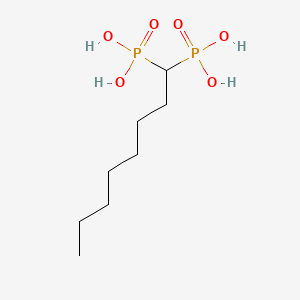
![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)

